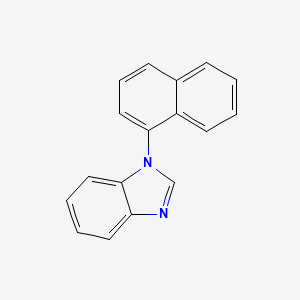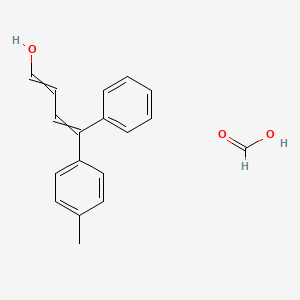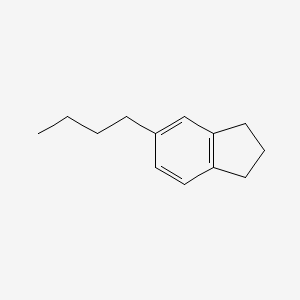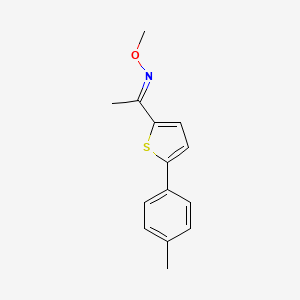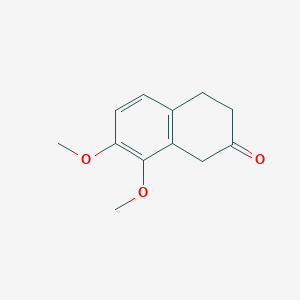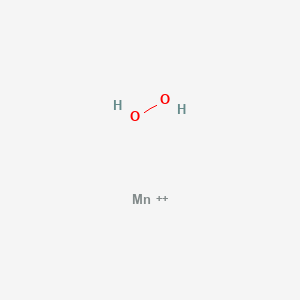
Hydrogen peroxide;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen peroxide;manganese(2+) is a compound that involves the interaction between hydrogen peroxide (H₂O₂) and manganese ions (Mn²⁺). Hydrogen peroxide is a well-known oxidizing agent, while manganese ions can act as catalysts in various chemical reactions. This combination is particularly significant in catalysis and oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen peroxide can be synthesized through the anthraquinone process, which involves the hydrogenation of anthraquinone followed by oxidation to produce hydrogen peroxide. Manganese ions can be introduced into the system by dissolving manganese salts, such as manganese sulfate (MnSO₄), in water.
Industrial Production Methods
Industrially, hydrogen peroxide is produced using the anthraquinone process, which is efficient and scalable. Manganese ions are typically added in the form of manganese dioxide (MnO₂) or manganese sulfate (MnSO₄) to catalyze various reactions involving hydrogen peroxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hydrogen peroxide acts as an oxidizing agent, converting substances to higher oxidation states.
Reduction: In some reactions, hydrogen peroxide can be reduced to water.
Decomposition: Hydrogen peroxide decomposes into water and oxygen, especially in the presence of catalysts like manganese dioxide.
Common Reagents and Conditions
Catalysts: Manganese dioxide (MnO₂) is commonly used to catalyze the decomposition of hydrogen peroxide.
Conditions: Reactions typically occur under mild conditions, but the presence of catalysts can significantly accelerate the reaction rates.
Major Products
Water (H₂O): A common product when hydrogen peroxide is reduced.
Oxygen (O₂): Produced during the decomposition of hydrogen peroxide.
Scientific Research Applications
Chemistry
Hydrogen peroxide;manganese(2+) is used in various oxidation reactions, including the synthesis of organic compounds and the degradation of pollutants.
Biology
In biological systems, manganese peroxidase enzymes utilize hydrogen peroxide to oxidize manganese ions, which play a role in lignin degradation and other metabolic processes.
Medicine
Hydrogen peroxide is used as a disinfectant and antiseptic. Manganese ions are essential trace elements in the human body, involved in enzyme function and bone formation.
Industry
The combination is used in the paper and pulp industry for bleaching processes and in wastewater treatment to degrade organic pollutants.
Mechanism of Action
Hydrogen peroxide decomposes into water and oxygen in the presence of manganese dioxide, which acts as a catalyst. The manganese ions facilitate the breakdown of hydrogen peroxide by lowering the activation energy required for the reaction. This process involves the transfer of electrons and the formation of reactive oxygen species, which can oxidize various substrates.
Comparison with Similar Compounds
Similar Compounds
Potassium permanganate (KMnO₄): A strong oxidizing agent used in similar oxidation reactions.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): A compound that releases hydrogen peroxide upon dissolution in water.
Uniqueness
Hydrogen peroxide;manganese(2+) is unique due to its catalytic properties and the ability to generate reactive oxygen species efficiently. Unlike potassium permanganate, which is a strong oxidizer, hydrogen peroxide can act as both an oxidizing and reducing agent, providing versatility in various chemical reactions.
Properties
CAS No. |
90342-66-8 |
|---|---|
Molecular Formula |
H2MnO2+2 |
Molecular Weight |
88.953 g/mol |
IUPAC Name |
hydrogen peroxide;manganese(2+) |
InChI |
InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2; |
InChI Key |
YVSYAAJJSNYBHW-UHFFFAOYSA-N |
Canonical SMILES |
OO.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


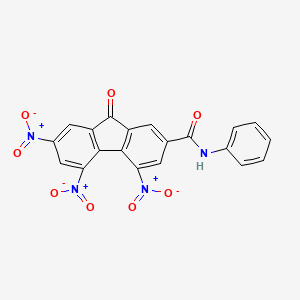
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
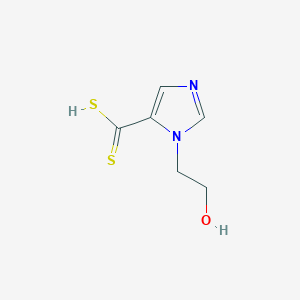
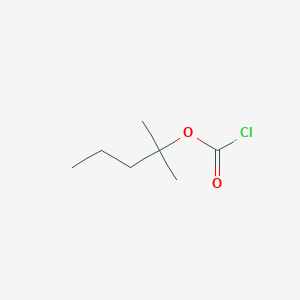
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)
![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
